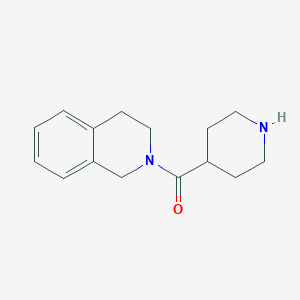
(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-PIPERIDIN-4-YL-METHANONE
Cat. No. B055156
Key on ui cas rn:
120848-76-2
M. Wt: 244.33 g/mol
InChI Key: BAUPZLTVOMQSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06825043B1
Procedure details


N-Trifluoroacetyl isonipecotic acid (2.56 g, 11.4 mmol), tetrahydroisoquinoline (1.82 g, 13.7 mmol), EDCI (2.63 g, 13.7 mmol), HOBT (1.85 g, 13.7 mmol) and triethylamine (1.38 g, 13.7 mmol) were stirred in dry dichloromethane (30 mL) at 25° C. for 6 h. The reaction was quenched with water and the aqueous phase was extracted with dichloromethane. The combined organic phase was dried over MgSO4 and purified by column chromatography (40/60 EtOAc/hexanes). The solid obtained was stirred with excess K2CO3 in MeOH at 25° C. overnight (16 h). After evaporation of MeOH, the residue was partitioned between dichloromethane and basic water. Evaporation of the organic phase gave pure product as a colorless solid (2.12 g, 76% for two steps). 1H NMR (CDCl3) (mixture of two rotamers) δ 7.23-7.16 (m, 4H), 4.73 (s, 1H), 4.67 (s, 1H), 3.83 (t, J=5.9 Hz, 1H), 3.74 (t, J=5.8 Hz, 1H), 3.21-3.16 (m, 2H), 2.92 (t, J=5.7 Hz, 1H), 2.85 (t, J=5.7 Hz, 1H), 2.76-2.67 (m, 3H), 2.29 (s, 1H), 1.80-1.73 (m, 4H); 13C NMR (CD3OD-CDCl3) δ 6 175.5, 175.3, 135.8, 135.1, 134.0, 133.8, 129.6, 129.3, 127.9, 127.6, 127.4, 127.3, 127.0, 48.2, 45.8, 45.4, 44.2, 41.4, 40.2, 39.6, 39.5, 30.5, 29.5, 29.4, 29.1; LRMS: m/z (relative intensity), 244 (M+, 37%), 188 (100%), 132 (74%); HRMS: calcd. for C15H19N2O 244.1576, found 244.1574. MP: 75-76° C.






Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)C([N:5]1[CH2:13][CH2:12][CH:8]([C:9](O)=[O:10])[CH2:7][CH2:6]1)=O.[CH2:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][CH2:18][NH:17]1.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.C(N(CC)CC)C.C([O-])([O-])=O.[K+].[K+]>ClCCl.CO>[CH2:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:19][CH2:18][N:17]1[C:9]([CH:8]1[CH2:12][CH2:13][NH:5][CH2:6][CH2:7]1)=[O:10] |f:5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.56 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)N1CCC(C(=O)O)CC1)(F)F
|
|
Name
|
|
|
Quantity
|
1.82 g
|
|
Type
|
reactant
|
|
Smiles
|
C1NCCC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
2.63 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN=C=NCCCN(C)C
|
|
Name
|
|
|
Quantity
|
1.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
|
|
Quantity
|
1.38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phase was dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography (40/60 EtOAc/hexanes)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of MeOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between dichloromethane and basic water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the organic phase
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1N(CCC2=CC=CC=C12)C(=O)C1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.12 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

